N-methyl-4-[(2-methylthiophen-3-yl)methylamino]-N-(oxan-4-yl)benzamide
Description
N-methyl-4-[(2-methylthiophen-3-yl)methylamino]-N-(oxan-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core, a thiophene ring, and an oxane moiety
Properties
IUPAC Name |
N-methyl-4-[(2-methylthiophen-3-yl)methylamino]-N-(oxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-16(9-12-24-14)13-20-17-5-3-15(4-6-17)19(22)21(2)18-7-10-23-11-8-18/h3-6,9,12,18,20H,7-8,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYNPLRMBATPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CNC2=CC=C(C=C2)C(=O)N(C)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(2-methylthiophen-3-yl)methylamino]-N-(oxan-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzoyl chloride with N-methylamine under controlled conditions to form N-methyl-4-aminobenzamide.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where 2-methylthiophene is reacted with a suitable halogenated intermediate.
Attachment of the Oxane Moiety: The oxane ring is incorporated through a cyclization reaction, often involving the use of a diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(2-methylthiophen-3-yl)methylamino]-N-(oxan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines or alcohols derived from the benzamide core.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-methyl-4-[(2-methylthiophen-3-yl)methylamino]-N-(oxan-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-methyl-4-[(2-methylthiophen-3-yl)methylamino]-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophene ring and benzamide core are crucial for its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-aminobenzamide: Lacks the thiophene and oxane moieties, resulting in different chemical properties and applications.
2-methylthiophene: A simpler thiophene derivative without the benzamide and oxane components.
Oxane derivatives: Compounds containing the oxane ring but lacking the benzamide and thiophene structures.
Uniqueness
N-methyl-4-[(2-methylthiophen-3-yl)methylamino]-N-(oxan-4-yl)benzamide is unique due to its combination of a benzamide core, thiophene ring, and oxane moiety. This structural complexity imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
